molecular formula C19H20O6S B7438177 4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid

4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid

カタログ番号 B7438177
分子量: 376.4 g/mol
InChIキー: DNFJJKXJWYQUND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid, also known as DB1394, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

作用機序

4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid exerts its therapeutic effects through various mechanisms of action. In cancer research, 4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In inflammation research, 4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. In neuroprotection research, 4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid has been shown to protect neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of HDAC activity, the inhibition of NF-κB activation, and the protection of neurons from oxidative stress-induced damage. In addition, 4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.

実験室実験の利点と制限

One advantage of using 4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid in lab experiments is its specificity for HDAC inhibition, which allows for the selective targeting of cancer cells. However, one limitation is the lack of clinical data on the safety and efficacy of 4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid in humans.

将来の方向性

For 4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid research include further investigation into its potential therapeutic applications in cancer, inflammation, and neurological disorders. In addition, research into the safety and efficacy of 4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid in humans is needed to determine its potential as a clinical drug candidate. Finally, the development of more efficient synthesis methods for 4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid could lead to its wider use in scientific research.

合成法

4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid can be synthesized through a multi-step process involving the reaction of 4-bromo-2-nitroanisole with 3,4-methylenedioxyphenylboronic acid, followed by reduction and sulfonation. The final product is obtained through purification and recrystallization.

科学的研究の応用

4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has also shown that 4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid has been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease.

特性

IUPAC Name

4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6S/c20-18(21)6-2-13-26(22,23)15-9-7-14(8-10-15)16-4-1-5-17-19(16)25-12-3-11-24-17/h1,4-5,7-10H,2-3,6,11-13H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFJJKXJWYQUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)C3=CC=C(C=C3)S(=O)(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。